3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine
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Overview
Description
3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features both azetidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally focus on optimizing the yield and purity of the product while minimizing the use of hazardous reagents. Green chemistry approaches, such as the use of microchannel reactors for oxidation reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Both the azetidine and triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring typically yields azetidinones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-(azetidin-3-yl)-1H-benzimidazol-2-one: This compound shares the azetidine ring but has a benzimidazole moiety instead of a triazole ring.
3-(azetidin-3-yl)-5-methyl-1,2,4-oxadiazole: This compound features an oxadiazole ring in place of the triazole ring.
Uniqueness
What sets 3-(azetidin-3-yl)-1H-1,2,4-triazol-5-amine apart is its combination of the azetidine and triazole rings, which confer unique chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and a broad range of biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C5H9N5 |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H9N5/c6-5-8-4(9-10-5)3-1-7-2-3/h3,7H,1-2H2,(H3,6,8,9,10) |
InChI Key |
DOFYNGSUEPFKKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=NN2)N |
Origin of Product |
United States |
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